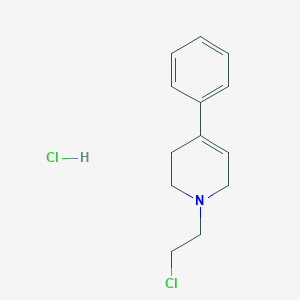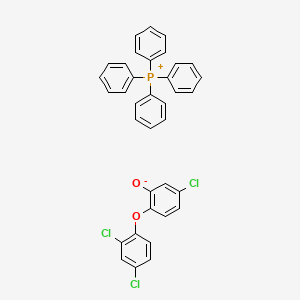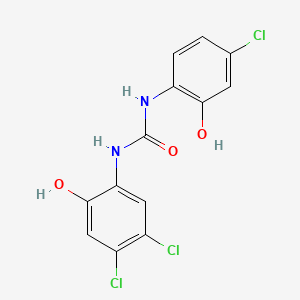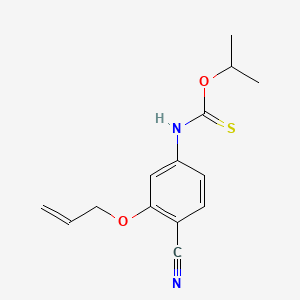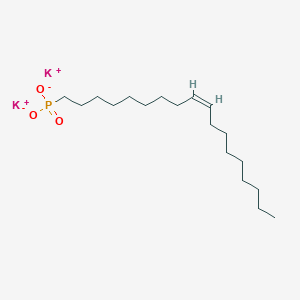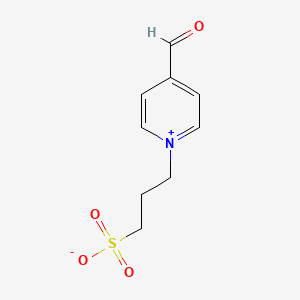![molecular formula C15H9Cl3O4 B12669955 [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid CAS No. 62967-01-5](/img/structure/B12669955.png)
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid: is an organic compound with the molecular formula C15H9Cl3O4 It is known for its unique structure, which includes a dichlorobenzoyl group attached to a phenoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid typically involves the reaction of 2,3-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study enzyme interactions.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparación Con Compuestos Similares
Dichloroacetic acid: Similar in structure but lacks the benzoyl and phenoxy groups.
Fenofibric acid: Contains a similar phenoxyacetic acid moiety but with different substituents.
Uniqueness: What sets [2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid apart is its unique combination of dichloro and benzoyl groups attached to a phenoxyacetic acid backbone. This structure imparts specific chemical and biological properties that make it valuable in various applications.
Propiedades
Número CAS |
62967-01-5 |
|---|---|
Fórmula molecular |
C15H9Cl3O4 |
Peso molecular |
359.6 g/mol |
Nombre IUPAC |
2-[2,3-dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H9Cl3O4/c16-9-3-1-8(2-4-9)15(21)10-5-6-11(14(18)13(10)17)22-7-12(19)20/h1-6H,7H2,(H,19,20) |
Clave InChI |
NWMCYHHRDSLUGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





